
2-((Dimethyl(oxo)-lambda6-sulfanylidene)amino)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical compounds with similar structures often share similar properties. For example, carboxylic acids, which include a -C(=O)OH group, are a class of organic compounds that are widely found in nature . They have been routinely employed as herbal medicines since early ages .
Synthesis Analysis
The synthesis of chemical compounds often involves various types of reactions. For instance, the synthesis of azo dye derivatives has been explored using simple and easy approaches . Azo chromophores are a group of colorant organic materials characterized by the presence of azo groups in the main skeleton structure .
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques. For example, the charge electron density and the Laplacian values in the Bond Critical Point (BCP) are important in characterizing the molecular electronic structure in terms of the interaction magnitude and the nature of the species .
Chemical Reactions Analysis
Chemical reactions often involve the transformation of one or more substances into new substances. The study of these reactions can provide insights into the properties and behaviors of the substances involved .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can provide insights into its behaviors and interactions. For example, the boiling point and density of a compound can indicate its volatility and mass per unit volume .
Applications De Recherche Scientifique
Chemiluminescence Applications :
- The study by Watanabe et al. (2010) synthesized sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, which showed potential in base-induced chemiluminescence. This research suggests possible applications in light-emitting reactions and analytical chemistry (Watanabe et al., 2010).
Antimicrobial Activity :
- The work by Woulfe and Miller (1985) described the synthesis and biological activity of substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids, revealing significant antimicrobial activity predominantly against Gram-negative bacteria. This points to potential uses in developing new classes of antibiotics (Woulfe & Miller, 1985).
Chiral Catalysis and Complex Formation :
- Enamullah et al. (2006) discussed the synthesis of chiral rhodium complexes using amino acids, including those similar to 2-((Dimethyl(oxo)-lambda6-sulfanylidene)amino)acetic acid. These complexes showed potential for use in chiral catalysis and could contribute to the development of asymmetric synthesis methods (Enamullah et al., 2006).
Amino Acid Derivatives for Analytical Applications :
- A study by You et al. (2006) developed a method for the determination of amines using derivatization with specific acid compounds. This method has potential applications in high-performance liquid chromatography and mass spectrometry, useful in analytical chemistry (You et al., 2006).
Study of Acid-Base Equilibria :
- Zielińska et al. (1999) researched acid-base and hydrogen-bonding equilibria in systems involving carboxylic acids and amines, providing insights into the behavior of compounds like this compound in various solvents. This research is important for understanding the solubility and reaction properties of similar compounds (Zielińska et al., 1999).
Synthesis of Sulfur- and Nitrogen-Containing Compounds :
- Farzaliyev et al. (2020) focused on synthesizing new sulfur- and nitrogen-containing derivatives, including thiourea and acetophenone derivatives. The study revealed their potential physiological properties and biological activity, which could be relevant in drug development (Farzaliyev et al., 2020).
Mécanisme D'action
Target of Action
This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .
Biochemical Pathways
The biochemical pathways affected by “2-{[dimethyl(oxo)-'lamda’6-sulfanylidene]amino}acetic acid” are currently unknown . As research progresses, we will gain a better understanding of the downstream effects of this compound on various biochemical pathways .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound .
Action Environment
Future research will help to elucidate how factors such as pH, temperature, and the presence of other molecules affect the action of this compound .
Orientations Futures
The future directions of research on a compound often depend on its properties and potential applications. For example, a compound that is used in the development of chemically modified peptide nucleic acid (PNA) as a probe for qualitative and quantitative detection of DNA could have potential applications in biomedical research .
Propriétés
IUPAC Name |
2-[[dimethyl(oxo)-λ6-sulfanylidene]amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3S/c1-9(2,8)5-3-4(6)7/h3H2,1-2H3,(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAUQEKIPIJNSR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=NCC(=O)O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

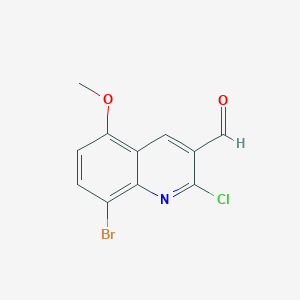
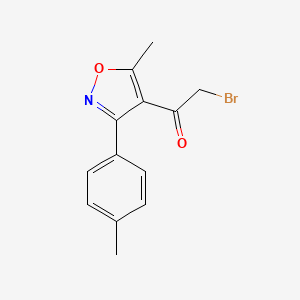

![6-benzyl-8,8-Difluoro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-diol](/img/structure/B1381376.png)

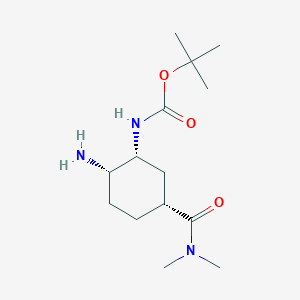
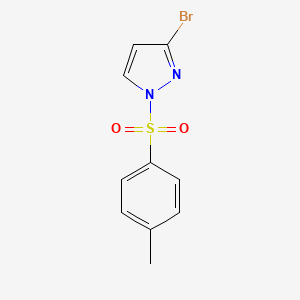
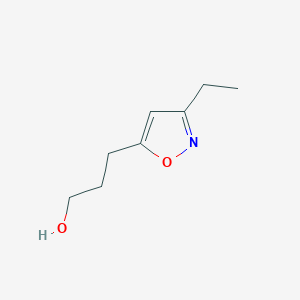
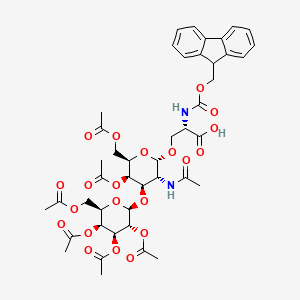
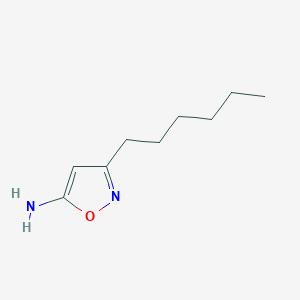


![ethyl 7-oxo-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate](/img/structure/B1381390.png)
